molecular formula C11H11BrN6O B12788799 N(4)-(4-Bromophenyl)-N(2)-methyl-5-nitroso-2,4,6-pyrimidinetriamine CAS No. 91192-70-0

N(4)-(4-Bromophenyl)-N(2)-methyl-5-nitroso-2,4,6-pyrimidinetriamine

Cat. No.: B12788799
CAS No.: 91192-70-0
M. Wt: 323.15 g/mol
InChI Key: UMSTYZICPACHCX-UHFFFAOYSA-N
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Description

N(4)-(4-Bromophenyl)-N(2)-methyl-5-nitroso-2,4,6-pyrimidinetriamine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methyl group, and a nitroso group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(4)-(4-Bromophenyl)-N(2)-methyl-5-nitroso-2,4,6-pyrimidinetriamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the bromophenyl, methyl, and nitroso groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N(4)-(4-Bromophenyl)-N(2)-methyl-5-nitroso-2,4,6-pyrimidinetriamine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and pH play a critical role in determining the reaction outcome.

Major Products

Scientific Research Applications

N(4)-(4-Bromophenyl)-N(2)-methyl-5-nitroso-2,4,6-pyrimidinetriamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N(4)-(4-Bromophenyl)-N(2)-methyl-5-nitroso-2,4,6-pyrimidinetriamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-nitrobenzoic acid: Shares structural similarities with the nitroso and aromatic groups.

    N(4)-(4-Chlorophenyl)-N(2)-methyl-5-nitroso-2,4,6-pyrimidinetriamine: Similar structure with a chlorine atom instead of bromine.

Uniqueness

N(4)-(4-Bromophenyl)-N(2)-methyl-5-nitroso-2,4,6-pyrimidinetriamine is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

91192-70-0

Molecular Formula

C11H11BrN6O

Molecular Weight

323.15 g/mol

IUPAC Name

4-N-(4-bromophenyl)-2-N-methyl-5-nitrosopyrimidine-2,4,6-triamine

InChI

InChI=1S/C11H11BrN6O/c1-14-11-16-9(13)8(18-19)10(17-11)15-7-4-2-6(12)3-5-7/h2-5H,1H3,(H4,13,14,15,16,17)

InChI Key

UMSTYZICPACHCX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)Br)N=O)N

Origin of Product

United States

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